molecular formula C6H15NO B3050637 1-Pentanol, 5-(methylamino)- CAS No. 2751-70-4

1-Pentanol, 5-(methylamino)-

Cat. No. B3050637
CAS RN: 2751-70-4
M. Wt: 117.19 g/mol
InChI Key: IUJAXFLKTQXMHJ-UHFFFAOYSA-N
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Description

1-Pentanol, 5-(methylamino)-, also known as 5-(Methylamino)pentan-1-ol, is a chemical compound with the molecular formula C6H15NO . It is an amino alcohol, with a pentyl chain (5 carbon atoms) and a methylamino group (-NHCH3) attached to the fifth carbon . It is used in the production of pharmaceuticals, pesticides, and other chemicals .


Molecular Structure Analysis

The molecular structure of 1-Pentanol, 5-(methylamino)- is represented by the linear formula C6H15NO . The InChI code for this compound is 1S/C6H15NO/c1-7-5-3-2-4-6-8/h7-8H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

1-Pentanol, 5-(methylamino)- is a liquid at room temperature . It has a molecular weight of 117.19 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

1. Biofuel Potential

Pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are structurally related to 1-pentanol, 5-(methylamino)-, have potential as biofuels. These isomers are produced as by-products of microbial fermentations and show promise due to their chemical properties. Although current production levels are low for practical applications, advances in metabolic engineering of microbial strains could lead to more efficient production methods for these biofuel candidates (Cann & Liao, 2009).

2. Diesel Engine Fuel Blends

Studies have investigated the use of 1-pentanol as a blend with diesel and biodiesel in diesel engines. Such blends show promise for future fuel applications. 1-pentanol, with its five-carbon chain, can blend easily with diesel and biodiesel, potentially offering an alternative fuel source with modified engine performance and emission characteristics (Yilmaz & Atmanli, 2017), (Yilmaz & Atmanli, 2017).

3. Chemical Synthesis and Structural Analysis

1,5-bis[(4-cyanophenyl)-N-methylamino]pentane, a compound structurally similar to 1-pentanol, 5-(methylamino)-, has been the subject of solid-state structural analysis using techniques like X-ray diffraction and NMR spectroscopy. Such studies are crucial in understanding the molecular structure and potential applications in fields like material science and pharmaceuticals (Żabiński, Maciejewska, & Wolska, 2010).

4. Combustion and Emission Studies

Research on 1-pentanol and its isomers includes the study of their combustion properties and emission characteristics. These studies are essential for evaluating the potential of these compounds as alternative fuels, particularly in terms of energy efficiency and environmental impact (Zhao, Ye, Zhang, & Zhang, 2012).

5. Material Science and Solvent Properties

1-Pentanol and related compounds have been studied for their solvent properties, such as their solubility in different mediums and their interactions with other substances. This research has implications for various industrial and scientific applications, including in the formulation of products and materials (Rocha & Bastos, 1997).

Safety And Hazards

The safety information for 1-Pentanol, 5-(methylamino)- includes several hazard statements: H227, H302, H314, H333 . The compound is considered dangerous, with precautionary statements including P210, P264, P270, P280, P301+P312+P330, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P363, P370+P378, P403+P235, P405, P501 .

properties

IUPAC Name

5-(methylamino)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-7-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJAXFLKTQXMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451560
Record name 5-(methylamino)pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentanol, 5-(methylamino)-

CAS RN

2751-70-4
Record name 5-(methylamino)pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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